An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-iodopyridin-2-amine, a key halogenated pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis, explores its reactivity, and discusses its applications, particularly in the context of drug discovery. Safety protocols for handling this compound are also outlined.
Introduction
4-Bromo-5-iodopyridin-2-amine (CAS Number: 1186115-39-8) is a polysubstituted pyridine ring system featuring a unique arrangement of bromo, iodo, and amino functional groups.[1] This distinct substitution pattern makes it a valuable and versatile building block in the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.[2] The strategic placement of the halogens and the amino group influences the electronic properties and reactivity of the pyridine core, making it an attractive starting material for targeted synthesis.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-5-iodopyridin-2-amine is essential for its effective use in research and development.
Table 1: Chemical and Physical Properties of 4-Bromo-5-iodopyridin-2-amine
| Property | Value | Source(s) |
| CAS Number | 1186115-39-8 | [1] |
| Molecular Formula | C₅H₄BrIN₂ | [1][4] |
| Molecular Weight | 298.91 g/mol | [1] |
| Appearance | Powder or liquid | [4] |
| Purity | ≥ 97% | [4] |
| Moisture Content | ≤ 5% | [4] |
Synthesis of 4-Bromo-5-iodopyridin-2-amine
The synthesis of 4-Bromo-5-iodopyridin-2-amine can be approached through strategic halogenation and functional group manipulation of pyridine precursors. General synthetic strategies such as directed ortho-metalation or halogen-exchange reactions have been suggested for this class of compounds.[2]
A plausible synthetic route, based on established pyridine chemistry, would involve a multi-step process. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of 4-Bromo-5-iodopyridin-2-amine.
General Synthetic Considerations
The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The activating effect of the amino group directs electrophilic substitution to the ortho and para positions. However, steric hindrance and the electronic nature of existing substituents play a crucial role in determining the final substitution pattern.
Protocol for a related isomer, 2-Amino-5-bromo-3-iodopyridine, which can inform the synthesis of the target compound:
A common method for the synthesis of related bromo-iodo-aminopyridines involves a two-step process starting from 2-aminopyridine.[5][6]
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine [5]
-
Dissolve 2-aminopyridine in a suitable solvent such as acetone.
-
Cool the solution to a low temperature (e.g., -8°C).
-
Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethanol/water.
Step 2: Iodination of 2-Amino-5-bromopyridine [5]
-
Dissolve 2-amino-5-bromopyridine in an acidic medium, such as 2M sulfuric acid.
-
Add potassium iodate (KIO₃) to the solution.
-
Heat the mixture to approximately 90-100°C.
-
Slowly add a solution of potassium iodide (KI).
-
After the reaction is complete, cool the mixture and adjust the pH to basic (pH 8.5-9.5) with a base like sodium hydroxide to precipitate the product.
-
The solid product can be collected by filtration, washed, and recrystallized.
It is important to note that the direct synthesis of 4-Bromo-5-iodopyridin-2-amine may require modifications to this procedure to achieve the desired regioselectivity.
Reactivity and Applications in Drug Discovery
The reactivity of 4-Bromo-5-iodopyridin-2-amine is dictated by its three functional groups: the amino group and the two different halogen atoms. This trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Diagram of Potential Reactions:
Caption: Potential reaction pathways for 4-Bromo-5-iodopyridin-2-amine.
The differential reactivity of the C-Br and C-I bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for selective functionalization at the 5-position. The C-Br bond can then be targeted for subsequent transformations under different reaction conditions. The amino group can undergo N-alkylation or N-arylation, further increasing the molecular diversity that can be generated from this scaffold.[2]
This versatility makes 4-Bromo-5-iodopyridin-2-amine a valuable precursor for the synthesis of kinase inhibitors and other biologically active compounds. The 2-aminopyridine motif is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase active site.[2]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-5-iodopyridin-2-amine. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds can provide guidance.
General Safety Precautions: [7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid:
-
Inhalation: If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Conclusion
4-Bromo-5-iodopyridin-2-amine is a strategically important building block for organic synthesis and medicinal chemistry. Its unique substitution pattern of an amino group and two different halogens on a pyridine core provides a versatile platform for the generation of diverse and complex molecular architectures. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its value as a synthetic intermediate is evident from its use in the preparation of more complex molecules. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics and other advanced materials.
References
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Aaron Chemicals. (n.d.). 1186115-39-8 | MFCD16658670 | 4-Bromo-5-iodopyridin-2-amine. Retrieved from [Link]
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Bunker, A., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. Retrieved from [Link]
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Ahirwar, M. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. Retrieved from [Link]
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ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
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ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]
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